Cas no 908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride)

Fmoc-N-(4-aminobutyl)-glycine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Glycine, N-(4-aminobutyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
- MFCD09752870
- 908117-93-1
- 1423037-15-3
- Fmoc-Abg-OH HCl
- Fmoc-Abg-OH*HCl
- BS-29745
- 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride
- E70815
- N-(4-Aminobutyl)-N-Fmoc-glycine HCl
- Fmoc-ABG-OH hydrochloride
- Fmoc-N-(4-aminobutyl)-glycine hydrochloride
-
- インチ: InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H
- InChIKey: MBHKMMQEFPEQOO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 404.15
- どういたいしつりょう: 404.15
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 490
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9A^2
Fmoc-N-(4-aminobutyl)-glycine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-29745-250MG |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 0.25 g |
£185.00 | 2023-07-11 | |
Key Organics Ltd | BS-29745-1G |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 1g |
£399.00 | 2025-02-09 | |
Key Organics Ltd | BS-29745-5G |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 5g |
£1233.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-475801-100mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride, |
908117-93-1 | 100mg |
¥760.00 | 2023-09-05 | ||
Key Organics Ltd | BS-29745-0.25g |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 0.25g |
£185.00 | 2025-02-09 | |
1PlusChem | 1P00GVPQ-250mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | ≥ 99% (HPLC) | 250mg |
$95.00 | 2025-02-27 | |
A2B Chem LLC | AH86798-5g |
Fmoc-ABG-OH HCl |
908117-93-1 | ≥ 99% (HPLC) | 5g |
$875.00 | 2024-05-20 | |
eNovation Chemicals LLC | Y1257952-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 5g |
$1465 | 2025-02-19 | |
1PlusChem | 1P00GVPQ-100mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 95% | 100mg |
$91.00 | 2025-02-27 | |
TRC | F255275-100mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 100mg |
$ 205.00 | 2022-06-05 |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Fmoc-N-(4-aminobutyl)-glycine hydrochlorideに関する追加情報
Fmoc-N-(4-aminobutyl)-glycine hydrochloride: A Comprehensive Overview
The compound with CAS No. 908117-93-1, known as Fmoc-N-(4-aminobutyl)-glycine hydrochloride, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The name itself is a combination of key functional groups: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, an N-(4-aminobutyl) chain, and a glycine hydrochloride moiety. Each component contributes to the compound's versatility and reactivity, making it a valuable tool in research and development.
Recent studies have highlighted the importance of Fmoc-N-(4-aminobutyl)-glycine hydrochloride in peptide synthesis and drug delivery systems. The Fmoc group is widely recognized for its role as a protective agent in peptide synthesis, ensuring stability during reaction processes. The 4-aminobutyl chain introduces flexibility and functionality, enabling the molecule to interact with various biological systems. Combined with the glycine hydrochloride component, this compound exhibits unique physicochemical properties that make it suitable for a wide range of applications.
One of the most promising areas of research involving Fmoc-N-(4-aminobutyl)-glycine hydrochloride is its potential use in drug delivery systems. Scientists have explored its ability to act as a carrier for therapeutic agents, leveraging its biocompatibility and controlled release properties. Recent findings suggest that this compound can enhance drug solubility and bioavailability, making it a valuable candidate for developing next-generation pharmaceuticals.
In addition to its role in drug delivery, Fmoc-N-(4-aminobutyl)-glycine hydrochloride has shown potential in bioconjugation chemistry. The presence of reactive groups such as the amine and carboxylic acid functionalities allows for easy modification and attachment to other biomolecules. This property has been exploited in the development of bioconjugates for diagnostic purposes, including the creation of probes for imaging techniques such as fluorescence resonance energy transfer (FRET) and magnetic resonance imaging (MRI).
The synthesis of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making large-scale production more feasible.
From a structural standpoint, Fmoc-N-(4-aminobutyl)-glycine hydrochloride exhibits a well-defined molecular architecture that contributes to its stability and functionality. The Fmoc group provides protection during synthesis while also serving as a recognition element in certain biochemical assays. The 4-aminobutyl chain introduces steric hindrance and electronic effects that influence the compound's reactivity, making it suitable for diverse chemical transformations.
Recent studies have also investigated the toxicity profile of Fmoc-N-(4-aminobutyl)-glycine hydrochloride, particularly in relation to its use in biomedical applications. Preclinical data indicate that this compound exhibits low toxicity at therapeutic concentrations, with minimal adverse effects on cellular viability. These findings underscore its potential as a safe and effective tool for use in vivo studies.
In conclusion, Fmoc-N-(4-aminobutyl)-glycine hydrochloride (CAS No. 908117-93-1) is a versatile compound with significant potential in various scientific disciplines. Its unique combination of functional groups, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of modern science.
908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride) 関連製品
- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)
- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)
- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)
- 1806539-87-6(4-Bromo-2-mercaptophenylhydrazine)
- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)
- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)
- 2680690-27-9(1-{(benzyloxy)carbonylamino}-3-(trimethylsilyl)methylcyclobutane-1-carboxylic acid)
- 1595934-33-0(2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)
- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)




